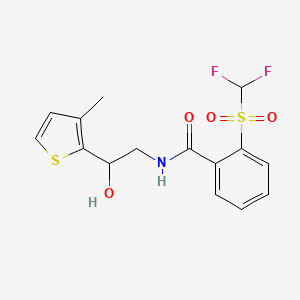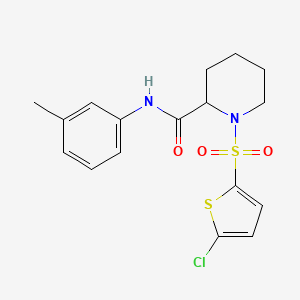
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been widely used in scientific research for its potential therapeutic applications. The compound was first synthesized in the 1980s and has since been extensively studied for its pharmacological properties and mechanism of action.
Mechanism of Action
CP-55940 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors, which are found in high concentrations in the brain and immune system, respectively. The compound binds to these receptors and activates them, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, appetite, mood, and memory. The compound has also been shown to have potential anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CP-55940 in scientific research is its high potency and selectivity for cannabinoid receptors, which allows for precise modulation of these receptors. However, one of the limitations of using CP-55940 is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Future Directions
There are several potential future directions for the use of CP-55940 in scientific research. One area of interest is the development of novel therapeutic agents that target the cannabinoid receptors for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is the investigation of the role of cannabinoid receptors in the regulation of the immune system and the development of immunomodulatory agents. Additionally, further studies are needed to better understand the potential side effects and toxicity of CP-55940 and to develop safer and more effective compounds for scientific research.
Synthesis Methods
The synthesis of CP-55940 involves a multi-step process that includes the reaction of 5-chlorothiophene-2-sulfonyl chloride with N-methylpiperidine-2-carboxamide, followed by the addition of m-toluidine. The final product is then purified using column chromatography to obtain a pure form of CP-55940.
Scientific Research Applications
CP-55940 has been used in various scientific research studies to investigate its potential therapeutic applications. The compound has been shown to have a high affinity for cannabinoid receptors in the brain, which play a crucial role in regulating various physiological processes such as pain sensation, mood, appetite, and memory.
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-methylphenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-5-4-6-13(11-12)19-17(21)14-7-2-3-10-20(14)25(22,23)16-9-8-15(18)24-16/h4-6,8-9,11,14H,2-3,7,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGADQUOUSUZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(m-tolyl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

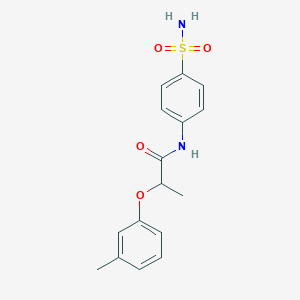
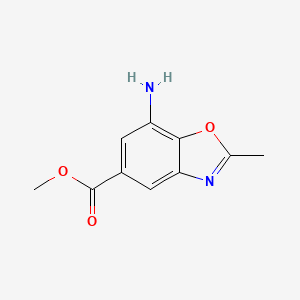

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2851190.png)
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2851191.png)
![N-(sec-butyl)-1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851192.png)


![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)
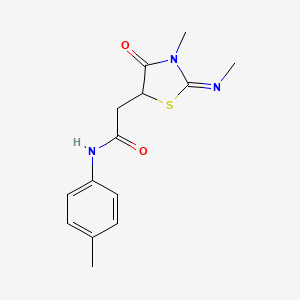
![3-(2-chlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2851203.png)

